2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide” is a chemical compound with the linear formula C19H21N5O4S . It has a molecular weight of 415.474 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 415.474 .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds featuring the 1,2,4-triazole moiety, similar to the chemical structure , have been extensively studied for their biological activities. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011). These studies suggest that the incorporation of the 1,2,4-triazole ring can significantly impact the bioactivity profile of a compound, indicating potential antimicrobial applications for the compound .
Antitumor Activities
Research on nitro, amino, and acetamino derivatives of benzofuran, which shares some functional group similarities with the compound of interest, has explored routes for synthesis with potential antitumor applications (Kawase et al., 1971). The study of these derivatives highlights the role of specific functional groups in mediating biological activity, suggesting that the compound may also possess antitumor properties based on its structural features.
Spectroscopic and Structural Analyses
Spectroscopic and structural analysis of compounds containing the 1,2,4-triazole moiety has provided insights into their chemical properties and potential applications. For example, vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on similar molecules have been investigated to understand their chemical behavior and interaction mechanisms (Jenepha Mary et al., 2022). Such studies are crucial for identifying the functional applications of these compounds in various fields, including pharmaceuticals and materials science.
Safety and Hazards
properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S/c1-28-14-8-3-11(9-15(14)29-2)17-21-22-18(23(17)19)30-10-16(25)20-12-4-6-13(7-5-12)24(26)27/h3-9H,10,19H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAWUQLHEGZGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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